Tetrahydrocortisol

Description

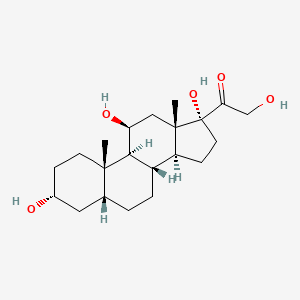

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODPIQQILQLWGS-GXBDJPPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018917 | |

| Record name | Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-02-1 | |

| Record name | Tetrahydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCORTISOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,11β,17,21-tetrahydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P2O6MFN8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Steroid Metabolomics: A Historical Perspective on the Discovery of Tetrahydrocortisol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of tetrahydrocortisol (THF), a principal metabolite of cortisol, marked a significant milestone in the understanding of steroid hormone metabolism. Its discovery was not a singular event but rather the culmination of pioneering work in the mid-20th century that laid the foundation for modern steroid biochemistry and clinical endocrinology. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the experimental methodologies that enabled its isolation and characterization, presenting the quantitative data from these seminal studies, and illustrating the key metabolic and experimental pathways.

Historical Context: The Rise of Adrenocorticosteroid Research

The story of this compound is intrinsically linked to the broader history of research into adrenal cortex hormones. Following the isolation of cortisol (initially known as Compound E) in the 1930s, a concerted effort was made to understand its physiological roles and metabolic fate.[1] The 1940s and 1950s witnessed a surge in research focused on identifying the metabolic products of adrenal steroids in urine, a complex endeavor given the analytical techniques of the era.

Pioneering work by researchers such as Seymour Lieberman and Konrad Dobriner at the Sloan-Kettering Institute was instrumental in systematically fractionating and identifying urinary steroids.[2][3] Their meticulous studies in the late 1940s and early 1950s on ketosteroids isolated from the urine of both healthy individuals and those with various diseases laid the critical groundwork for the identification of numerous steroid metabolites.[2]

The Pivotal Role of Paper Chromatography

A technological breakthrough that revolutionized steroid research was the development of paper chromatography. The work of Alejandro Zaffaroni and his colleagues, as well as Ian Bush, demonstrated the power of this technique to separate closely related steroids that were previously difficult to resolve.[4][5][6] This new analytical tool allowed for the separation of complex mixtures of corticosteroids from biological extracts, paving the way for the isolation and identification of individual metabolites like this compound.

The Discovery and Characterization of this compound

While a single publication heralding the "discovery" of this compound is not readily apparent, its isolation and characterization emerged from the comprehensive studies on urinary steroid excretion during the early 1950s. The work of Lieberman, Dobriner, and their associates, which involved the systematic fractionation of urinary extracts, undoubtedly led to the isolation of this key cortisol metabolite. A 1953 publication by Lieberman et al. on the isolation of three new steroid triols from human urine exemplifies the type of meticulous research that led to the identification of such compounds.[5]

By 1957, the presence of this compound in urine was well-established, as evidenced by the publication from Louise P. Romanoff and her colleagues, which detailed a quantitative method for its measurement.[1] This indicates that in the preceding years, this compound had been successfully isolated, its structure elucidated, and its identity confirmed as a major metabolic product of cortisol.

Metabolic Pathway of Cortisol to this compound

At the time of its discovery, the metabolic pathway leading to this compound was being actively investigated. It was understood that cortisol undergoes a series of reductions in the liver. The primary pathway involves the reduction of the A-ring of the cortisol molecule by the enzyme 5β-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase, resulting in the formation of 5β-tetrahydrocortisol (commonly referred to as this compound or THF).

Caption: Metabolic conversion of cortisol to 5β-tetrahydrocortisol.

Experimental Protocols of the Era

The isolation and identification of this compound in the 1950s relied on a series of laborious and intricate biochemical techniques. The following is a generalized experimental workflow based on the methodologies described in the key publications of that period.

Caption: Generalized experimental workflow for the isolation of urinary steroids in the 1950s.

Detailed Methodologies

-

Urine Collection and Hydrolysis:

-

24-hour urine samples were collected from subjects.

-

To cleave the glucuronide conjugates, urine was either treated with acid (e.g., hydrochloric acid) at elevated temperatures or incubated with β-glucuronidase enzyme preparations.

-

-

Extraction:

-

The hydrolyzed urine was extracted with an immiscible organic solvent, such as chloroform or ethyl acetate, to transfer the free steroids into the organic phase.

-

The organic extract was then washed with a weak alkali (e.g., sodium bicarbonate solution) to remove acidic compounds and subsequently with water to remove the alkali.

-

-

Fractionation:

-

A key step in separating ketonic steroids (like the metabolites of cortisol) from non-ketonic steroids was the use of Girard's Reagent T. This reagent selectively reacts with the ketone groups to form water-soluble derivatives, allowing for the separation of ketonic and non-ketonic fractions.

-

The crude steroid extract was then often subjected to column chromatography using an adsorbent like alumina to achieve a preliminary separation of the steroid mixture into different fractions based on polarity.

-

-

Paper Chromatography:

-

The fractions obtained from column chromatography were further resolved using paper partition chromatography.

-

Systems developed by Bush and Zaffaroni were commonly employed. These typically involved impregnating the paper with a stationary phase (e.g., propylene (B89431) glycol or formamide) and using a mobile phase of a non-polar solvent (e.g., toluene, benzene).

-

The separated steroids on the chromatogram were visualized using various reagents, such as a phosphomolybdic acid spray or by their absorption of ultraviolet light.

-

-

Elution, Crystallization, and Characterization:

-

The areas of the paper chromatogram corresponding to the separated compounds were cut out, and the steroid was eluted using a suitable solvent (e.g., methanol).

-

The eluted steroid was then purified by repeated crystallization.

-

The identity and purity of the isolated compound were confirmed by determining its melting point, infrared absorption spectrum, and by preparing chemical derivatives such as acetates.

-

Quantitative Data from Early Studies

The early studies on urinary steroid excretion provided the first quantitative estimates of the production of various cortisol metabolites. The following table summarizes representative data for the daily urinary excretion of major cortisol metabolites in healthy adults as reported in the mid-20th century. It is important to note that these values varied between studies due to differences in methodology and subject populations.

| Metabolite | Daily Excretion (mg/24 hours) | Reference |

| Tetrahydrocortisone (B135524) (THE) | 2.5 - 7.0 | [1] |

| This compound (THF) | 1.5 - 4.0 | [1] |

| allo-Tetrahydrocortisol (aTHF) | 0.5 - 2.0 | [4] |

Conclusion

The discovery of this compound was a pivotal achievement in steroid biochemistry, made possible by the development of powerful new analytical techniques, most notably paper chromatography. The meticulous work of researchers in the mid-20th century not only led to the identification of this key metabolite but also provided the first quantitative insights into the complex metabolic pathways of cortisol. This foundational knowledge continues to underpin our understanding of adrenal physiology and pathology, and the diagnostic tools used in clinical endocrinology today. The experimental protocols developed during this era, though now largely superseded by more advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stand as a testament to the ingenuity and perseverance of these pioneering scientists.

References

- 1. Determination of this compound and tetrahydrocortisone in the urine of normal and schizophrenic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in steroid metabolism; identification and characterization of ketosteroids isolated from urine of healthy and diseased persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies in steroid metabolism; the application of infra-red spectrometry to the fractionation of urinary ketosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of the Urinary Cortisolc Metabolites, “Tetrahydro F,” “Allo-Tetrahydro F” and “Tetrahydro E”: Effects of Adrenocorticotropin and Complex Trauma in the Human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies in steroid metabolism. XVIII. Isolation of three new steroid triols from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Evaluation of urinary phenolic steroids by paper chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Urocortisol (Tetrahydrocortisol): A Technical Guide to its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urocortisol, also known as Tetrahydrocortisol (THF), is a primary, inactive urinary metabolite of cortisol.[1] Its characterization is crucial for understanding the broader dynamics of glucocorticoid metabolism and has significant implications in clinical diagnostics and drug development. Urinary levels of 5β-tetrahydrocortisol serve as a valuable biomarker for cortisol production and have been linked to conditions such as metabolic syndrome, particularly in obese individuals.[2] This technical guide provides an in-depth overview of the initial characterization studies of urocortisol, detailing its chemical properties, metabolic pathways, biological functions, and the experimental protocols essential for its study.

Introduction

Urocortisol (THF), systematically named 3α,11β,17α,21-tetrahydroxy-5β-pregnan-20-one, is a steroid hormone metabolite formed from the peripheral metabolism of cortisol.[1] As the end-product of the major pathway of cortisol inactivation, its quantification in urine provides a reliable reflection of the total daily cortisol production.[3] Beyond its role as a biomarker, urocortisol has been identified as a neurosteroid that can modulate neuronal excitability by acting as a negative allosteric modulator of the GABA-A receptor.[1] This guide synthesizes the foundational knowledge required for the scientific investigation of this important molecule.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of urocortisol is fundamental for its synthesis, extraction, and analysis.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | [4] |

| Synonyms | This compound (THF), 5β-Tetrahydrocortisol, Urocortisol | [4] |

| CAS Number | 53-02-1 | [4] |

| Chemical Formula | C21H34O5 | [4] |

| Molecular Weight | 366.49 g/mol | [4] |

| Appearance | Solid |

Metabolic Pathway of Urocortisol

Urocortisol is not synthesized de novo but is a product of the hepatic and peripheral inactivation of cortisol.[2] The metabolic cascade involves a two-step enzymatic process primarily occurring in the liver.

-

5β-Reduction: The initial and rate-limiting step is the reduction of the C4-C5 double bond of the A-ring of cortisol. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1), which converts cortisol into 5β-dihydrocortisol.[5][6] This step is irreversible and commits cortisol to inactivation.

-

3α-Reduction: Subsequently, the C3-keto group of 5β-dihydrocortisol is reduced to a hydroxyl group by 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding the final product, 3α,5β-tetrahydrocortisol (urocortisol).[7][8]

This pathway is a critical component of steroid hormone clearance.[9] A parallel pathway involving 5α-reductase leads to the formation of allo-tetrahydrocortisol (aTHF), another important cortisol metabolite.[10]

Figure 1: Metabolic pathway from Cortisol to Urocortisol.

Biological Functions and Significance

While primarily considered an inactive metabolite, urocortisol possesses distinct biological activities and serves important roles as a clinical biomarker.

-

Indicator of Cortisol Production: The urinary excretion of urocortisol, along with its stereoisomer allo-tetrahydrocortisol and tetrahydrocortisone (B135524) (THE), reflects the daily integrated secretion of cortisol.[3][11] The ratio of (THF + aTHF) / THE is a widely used index to assess the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that interconverts cortisol and its inactive counterpart, cortisone (B1669442).[12]

-

Neurosteroid Activity: Urocortisol is classified as a neurosteroid. It has been shown to act as a negative allosteric modulator of the GABA-A receptor .[1] By binding to a site on the receptor distinct from the GABA binding site, it can decrease the receptor's activity, thereby reducing inhibitory neurotransmission. This is in contrast to other neurosteroids like allopregnanolone, which are positive modulators.[13][14]

-

Association with Metabolic Disease: Elevated levels of urocortisol are often observed in conditions associated with increased cortisol production, such as Cushing's syndrome, chronic stress, and obesity.[15] Its measurement can provide insights into the metabolic dysregulation characteristic of these states.[2]

Experimental Protocols

The characterization of urocortisol relies on robust methods for its synthesis, extraction, and quantification.

Chemical Synthesis of this compound (General Protocol)

The chemical synthesis of this compound typically involves the stereoselective reduction of a cortisol precursor. A common method involves the reductive deuteration of prednisolone (B192156).[16]

-

Dissolution: Dissolve prednisolone in an appropriate deuterated solvent such as CH3COOD.

-

Catalysis: Add a catalyst, typically rhodium (5%) on alumina.

-

Reduction: Carry out the reaction under a deuterium (B1214612) atmosphere to reduce the C1, C2, C4, and C5 positions and the C3-ketone.

-

Purification: The resulting multi-labeled this compound is purified from the reaction mixture using chromatographic techniques, such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC).[5]

-

Verification: Confirm the structure and isotopic purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[16]

Extraction of Urocortisol from Urine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate quantification of urinary steroids.[17] Sample preparation is a critical step.

-

Sample Preparation: Utilize 1 mL of a 24-hour urine collection.

-

Internal Standard: Add a deuterated internal standard (e.g., THF-d5) to the urine sample to correct for extraction losses and matrix effects.[16]

-

Enzymatic Hydrolysis (Optional): To measure total (conjugated and unconjugated) urocortisol, incubate the urine with β-glucuronidase to deconjugate the glucuronidated metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering hydrophilic substances.

-

Elute the steroids, including urocortisol, with an organic solvent such as ethyl acetate (B1210297) or methanol.[12]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for quantifying urocortisol and related metabolites.

-

Chromatographic Separation:

-

Column: Use a reversed-phase column (e.g., C18 or C8) for separation.[18][19]

-

Mobile Phase: Employ a gradient elution using a mixture of water with a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile (B52724) or methanol.[19]

-

Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI), typically in positive mode.[19]

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for urocortisol and monitoring for specific product ions after fragmentation, which provides high selectivity.

-

Calibration: Generate a calibration curve using standards of known urocortisol concentrations to quantify the amount in the samples.[12]

-

Figure 2: Typical workflow for urinary urocortisol analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validation studies of analytical methods for urocortisol.

Table 1: LC-MS/MS Method Validation Parameters for Urinary Tetrahydro-metabolites

| Parameter | Value | Reference |

| Quantification Range (THF) | 1–120 ng/mL | [17] |

| Quantification Range (THF) | 0.2–160 ng/mL | [20] |

| Detection Limit (THF) | 0.4–0.8 nmol/L | [12] |

| Detection Limit (Metabolites) | 0.02–5.81 pg/μL | [21] |

| Mean Recovery | 88% - 95% | [12] |

| Mean Recovery | >86.1% | [20] |

| Mean Recovery | >89% | [17] |

| Inter-assay CV | 7.0% - 10% | [12] |

| Inter-assay Variation | 3.7% - 12.9% | [21] |

Table 2: Urinary Concentrations of Urocortisol (THF) and Related Metabolites in Healthy vs. Depressed Patients

| Analyte | Healthy Volunteers (ng/mL) | Depressed Patients (ng/mL) | p-value | Reference |

| Cortisol (F) | 2.5 ± 1.1 | 5.2 ± 1.9 | <0.05 | [20] |

| Cortisone (E) | 11.2 ± 4.5 | 11.9 ± 3.1 | >0.05 | [20] |

| THF | 22.3 ± 9.8 | 38.6 ± 11.2 | <0.05 | [20] |

| allo-THF (5α-THF) | 15.1 ± 5.2 | 8.9 ± 3.4 | <0.05 | [20] |

| THE | 45.2 ± 15.6 | 49.8 ± 13.5 | >0.05 | [20] |

| (THF+aTHF)/THE Ratio | 0.85 ± 0.15 | 1.01 ± 0.21 | <0.05 | [20] |

Data presented as mean ± standard deviation from nocturnal urine samples.

Signaling Pathway Modulation

Urocortisol's primary characterized direct interaction is with the GABA-A receptor, a ligand-gated ion channel critical for inhibitory neurotransmission in the central nervous system. Unlike classical signaling pathways involving cascades of intracellular messengers, urocortisol acts as an allosteric modulator.

Figure 3: Urocortisol negatively modulates GABA-A receptor function.

Conclusion

The initial characterization of urocortisol has established it as a pivotal metabolite in the landscape of glucocorticoid research. Its stable excretion profile makes it an excellent biomarker for integrated cortisol production, with established analytical methods like LC-MS/MS providing the necessary precision for clinical and research applications. Furthermore, its identification as a neurosteroid with modulatory effects on the GABA-A receptor opens new avenues for investigating the complex interplay between peripheral steroid metabolism and central nervous system function. The protocols and data presented in this guide offer a foundational framework for professionals engaged in the ongoing exploration of urocortisol's role in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. dutchtest.com [dutchtest.com]

- 4. This compound | C21H34O5 | CID 5864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5β-Reductase - Wikipedia [en.wikipedia.org]

- 7. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Structure and function of 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 11. Quantitative Determination of the Urinary Cortisolc Metabolites, “Tetrahydro F,” “Allo-Tetrahydro F” and “Tetrahydro E”: Effects of Adrenocorticotropin and Complex Trauma in the Human - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of free this compound and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurosteroid - Wikipedia [en.wikipedia.org]

- 15. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 16. Synthesis of deuterium-labeled this compound and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Tetrahydrocortisol in Neurosteroid Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosteroids are a class of endogenous steroids that rapidly modulate neuronal excitability through interaction with membrane-bound receptors, playing a crucial role in regulating brain function. While much of the research has focused on the potentiating effects of neurosteroids like allopregnanolone (B1667786) on the γ-aminobutyric acid type A (GABA-A) receptor, the biological role of other neurosteroids remains less understood. This technical guide provides an in-depth exploration of tetrahydrocortisol (THF), a metabolite of cortisol, and its emerging role as a neurosteroid. Unlike many of its counterparts, evidence points towards THF acting as a negative allosteric modulator of the GABA-A receptor, presenting a unique mechanism for regulating neuronal inhibition. This document summarizes the current understanding of THF's synthesis and metabolism, its interaction with the GABA-A receptor, and the experimental methodologies used to elucidate its function. It aims to provide a comprehensive resource for researchers and drug development professionals interested in the nuanced roles of neurosteroids in health and disease.

Introduction to this compound as a Neurosteroid

This compound (THF) is a steroid hormone and a primary metabolite of cortisol, the body's main glucocorticoid.[1] It is formed in the liver through the action of 5α-reductase and 5β-reductase on cortisol, resulting in the production of 5α-tetrahydrocortisol and 5β-tetrahydrocortisol, respectively. While traditionally considered an inactive metabolite in the context of glucocorticoid receptor signaling, emerging evidence has classified this compound as a neurosteroid, a class of steroids synthesized in the brain or adrenal glands that can rapidly modulate neuronal excitability.[2]

Unlike the more extensively studied neurosteroids such as allopregnanolone and tetrahydrodeoxycorticosterone (B129496) (THDOC), which are potent positive allosteric modulators of the GABA-A receptor, this compound has been found to act as a negative allosteric modulator of this receptor.[2] This positions THF as a potential endogenous regulator that can decrease GABAergic inhibition, thereby influencing neuronal excitability and network function.

Synthesis and Metabolism of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of cortisol. The pathway involves the following key steps:

-

Cortisol Production: Cortisol is synthesized from cholesterol in the adrenal cortex under the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

-

Reduction of the A-ring: In peripheral tissues, primarily the liver, cortisol undergoes reduction of its A-ring by the action of 5α-reductase or 5β-reductase.

-

Formation of this compound Isomers: This reduction leads to the formation of two main isomers: 5α-tetrahydrocortisol (allo-tetrahydrocortisol) and 5β-tetrahydrocortisol.

The metabolic pathway from cortisol to its tetrahydro-metabolites is a critical component of glucocorticoid clearance and regulation.

Figure 1: Simplified biosynthesis pathway of this compound from cortisol.

Interaction with the GABA-A Receptor: A Negative Allosteric Modulator

The primary mechanism through which this compound exerts its neurosteroid activity is by modulating the function of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

While neurosteroids like allopregnanolone and THDOC enhance the receptor's response to GABA, leading to increased chloride influx and hyperpolarization, this compound has been shown to have the opposite effect. It acts as a negative allosteric modulator (NAM), reducing the GABA-A receptor's response to GABA.[2] This action is similar to that of other known negative allosteric modulators like pregnenolone sulfate.[2]

The precise binding site and the exact mechanism of this negative modulation are still under investigation. However, it is hypothesized that THF binds to a site on the GABA-A receptor that is distinct from the GABA binding site and induces a conformational change that reduces the channel's opening probability or conductance in response to GABA.

Figure 2: Proposed mechanism of THF as a negative allosteric modulator of the GABA-A receptor.

Quantitative Data on Neurosteroid Activity

A significant challenge in the study of this compound is the limited availability of specific quantitative data regarding its interaction with the GABA-A receptor. While extensive data exists for positive modulators, the negative modulatory effects of THF are less characterized. The following tables provide a comparative overview of the known effects of various neurosteroids on GABA-A receptor function.

Table 1: Comparative Effects of Neurosteroids on GABA-A Receptor Function

| Neurosteroid | Class | Primary Effect on GABA-A Receptor | Potency (EC50/IC50) | Efficacy (% Modulation) |

| Allopregnanolone | Pregnane | Positive Allosteric Modulator | Nanomolar range | High potentiation of GABA currents |

| THDOC | Pregnane | Positive Allosteric Modulator | Nanomolar range | High potentiation of GABA currents |

| Pregnenolone Sulfate | Pregnene | Negative Allosteric Modulator | Micromolar range | Inhibition of GABA currents |

| This compound (THF) | Pregnane | Negative Allosteric Modulator | Data not available | Data not available |

Table 2: Subunit Selectivity of Neurosteroid Modulation of GABA-A Receptors

| Neurosteroid | Receptor Subunit Preference |

| Allopregnanolone | High efficacy at δ-containing extrasynaptic receptors |

| THDOC | High efficacy at δ-containing extrasynaptic receptors |

| Pregnenolone Sulfate | Broadly acts on various subunit combinations |

| This compound (THF) | Subunit selectivity not yet fully characterized |

Detailed Experimental Protocols

The characterization of this compound's neurosteroid activity relies on a combination of electrophysiological and biochemical techniques. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the GABA-A receptor in response to GABA and the modulatory effects of neurosteroids.

Objective: To determine if this compound modulates GABA-evoked currents in neurons or in cells expressing recombinant GABA-A receptors.

Methodology:

-

Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or a cell line (e.g., HEK293 cells) is transfected to express specific GABA-A receptor subunit combinations.

-

Recording Setup: Cells are placed on the stage of an inverted microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: GABA is applied to the cell to evoke an inward chloride current. This compound is then co-applied with GABA to observe any modulation of the current.

-

Data Analysis: The amplitude, kinetics, and charge transfer of the GABA-evoked currents in the presence and absence of THF are measured and compared. A decrease in the current amplitude in the presence of THF would indicate negative allosteric modulation.

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

These assays are used to determine if this compound can bind to the GABA-A receptor and displace the binding of known ligands.

Objective: To investigate the binding of this compound to the GABA-A receptor and to determine its binding affinity.

Methodology:

-

Membrane Preparation: Brain tissue or cells expressing GABA-A receptors are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [35S]TBPS for the channel-gating domain).

-

Competition Assay: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated, providing a measure of its binding affinity.

Quantification of Endogenous this compound in Brain Tissue

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately measuring the levels of neurosteroids in biological samples.

Objective: To quantify the concentration of endogenous this compound in specific brain regions.

Methodology:

-

Tissue Extraction: Brain tissue is homogenized and subjected to solid-phase or liquid-liquid extraction to isolate the steroid fraction.

-

Derivatization (Optional): To improve sensitivity and chromatographic properties, the extracted steroids may be chemically derivatized.

-

LC-MS Analysis: The steroid extract is injected into a liquid chromatograph for separation, followed by detection and quantification using a mass spectrometer. Stable isotope-labeled internal standards are used for accurate quantification.

-

Data Analysis: The concentration of this compound in the brain tissue is determined by comparing the signal of the endogenous compound to that of the internal standard.

Future Directions and Implications for Drug Development

The identification of this compound as a negative allosteric modulator of the GABA-A receptor opens up new avenues for research and therapeutic development. Understanding the physiological and pathophysiological conditions under which THF levels are altered could provide insights into the regulation of neuronal excitability in health and disease.

For drug development professionals, the unique modulatory profile of THF presents a potential target for the development of novel therapeutics. Compounds that can mimic or antagonize the effects of THF at the GABA-A receptor could be explored for the treatment of a range of neurological and psychiatric disorders characterized by an imbalance in GABAergic signaling.

Further research is needed to:

-

Quantify the potency and efficacy of THF at different GABA-A receptor subunit combinations.

-

Identify the specific binding site of THF on the GABA-A receptor.

-

Elucidate the physiological conditions that regulate THF synthesis and release in the brain.

-

Investigate the behavioral effects of modulating THF signaling in animal models.

References

Investigating the Function of Tetrahydrocortisol in Cellular Stress Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the function of tetrahydrocortisol (THF) in cellular stress models is limited. This guide provides a framework for investigation based on the well-established roles of its parent compound, cortisol, and related steroid metabolites. The experimental protocols and signaling pathways described herein are largely extrapolated from studies on cortisol and should be adapted and validated for THF.

Introduction

This compound (THF), along with its isomer allothis compound (B135583) (aTHF), is a primary downstream metabolite of cortisol, the principal glucocorticoid in humans.[1][2] Formed predominantly in the liver through the action of 5α- and 5β-reductase enzymes, THF has historically been considered an inactive metabolite, primarily serving as a biomarker for cortisol production and hypothalamic-pituitary-adrenal (HPA) axis activity.[1][2] However, emerging research into the nuanced roles of steroid metabolites, including their potential for anti-inflammatory effects and modulation of neurotransmitter receptors, necessitates a closer examination of THF's own biological functions, particularly in the context of cellular stress.[3][4]

This technical guide outlines a comprehensive approach to investigating the function of THF in cellular stress models. It provides detailed experimental protocols, frameworks for data analysis, and hypothetical signaling pathways to guide future research in this nascent area.

Cortisol and its Metabolites in Cellular Stress: A Brief Overview

Cortisol is a key mediator of the stress response, exerting its effects through both genomic and non-genomic pathways.[5] Upon binding to the glucocorticoid receptor (GR), the cortisol-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation, metabolism, and cell survival.[5] Non-genomic actions, which are more rapid, can be mediated by membrane-bound GRs and involve the activation of various kinase cascades.[6]

While THF is generally considered to have low affinity for the glucocorticoid receptor, some 5α-reduced steroid metabolites have been shown to possess anti-inflammatory properties with fewer metabolic side effects than their parent compounds.[3][7] Furthermore, certain neurosteroids, which are also steroid metabolites, can allosterically modulate GABA-A receptors, suggesting potential non-GR-mediated effects of THF in the central nervous system.[4]

Quantitative Data on Glucocorticoid Effects in Cellular Stress Models

The following tables summarize quantitative data from studies on cortisol (hydrocortisone) and related glucocorticoids in various cellular stress models. This data can serve as a reference for designing dose-response experiments with THF.

Table 1: Effects of Hydrocortisone on Cell Viability and Metabolism in vitro

| Cell Line | Stressor | Hydrocortisone Concentration | Incubation Time | Effect | Reference |

| Human Mesenchymal Stem Cells (hTERT-MSCs) | None | 0.1 - 1 µM | 24 hours | Increased mitochondrial metabolic activity | [8] |

| Human Mesenchymal Stem Cells (hTERT-MSCs) | None | >10 µM | 24 hours | Decreased mitochondrial metabolic activity | [8] |

| Bovine Granulosa Cells | Cortisol (stress mimic) | 100 ng/mL | Not specified | Increased 11β-HSD1 mRNA expression | [9] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 10-1000 ng/mL | Not specified | Dose-dependent decrease in PGE2, iNOS, and COX-2 expression | [10] |

Table 2: Anti-inflammatory Effects of 5α-Tetrahydrocorticosterone (5αTHB) in vitro

| Cell Type | Stressor | 5αTHB Concentration | Effect on Cytokine Secretion | Reference |

| Murine Macrophages | Lipopolysaccharide (LPS) | 1 µM | Enhanced IL-10 secretion | [11] |

| Murine Macrophages | Lipopolysaccharide (LPS) | 1 µM | Reduced TNFα and IL-6 secretion | [11] |

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of corticosteroids in cell culture and can be used as a starting point for investigating THF.

Preparation of this compound Stock Solutions

Given that THF is a steroid, it will likely have low solubility in aqueous solutions.

-

Primary Stock Solution: Dissolve powdered THF (5β-Tetrahydrocortisol or 5α-Tetrahydrocortisol) in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[12] Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[13]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock solution and dilute it in the appropriate sterile cell culture medium to the desired final concentrations.[12] Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cellular Stress Induction and THF Treatment

-

Cell Culture: Plate cells (e.g., neuronal cell lines like SH-SY5Y, macrophage cell lines like RAW264.7, or primary neuronal cultures) at an appropriate density in multi-well plates.[14]

-

Stress Induction: Induce cellular stress using a relevant stressor. Common examples include:

-

THF Treatment: Treat the cells with a range of THF concentrations, both as a pre-treatment before the stressor and concurrently with the stressor, to investigate potential protective or synergistic effects. Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).

Assessment of Cellular Responses

-

MTT Assay: To assess metabolic activity as an indicator of cell viability.

-

LDH Assay: To measure lactate (B86563) dehydrogenase release as a marker of cell membrane damage and cytotoxicity.

-

Live/Dead Staining: Using fluorescent dyes like Calcein-AM and Propidium Iodide to visualize viable and dead cells, respectively.

-

Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFDA to quantify intracellular ROS levels.[15]

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7).

-

-

Inflammatory Markers:

-

Western Blotting: To detect the phosphorylation status of key signaling proteins in pathways like MAPK (e.g., p-ERK, p-p38) and NF-κB (e.g., p-p65, IκBα degradation).[17]

-

Reporter Gene Assays: Use luciferase or other reporter constructs to measure the transcriptional activity of factors like NF-κB and glucocorticoid response elements (GREs).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways and experimental workflows for investigating the function of THF in cellular stress models.

Hypothetical Signaling Pathways for this compound

Given the limited direct evidence for THF's mechanism of action, we propose investigating its potential interaction with known glucocorticoid and neurosteroid signaling pathways.

Caption: Hypothetical THF signaling pathways in cellular stress.

Experimental Workflow for Investigating THF in a Cellular Stress Model

Caption: Workflow for THF investigation in cellular stress.

Conclusion and Future Directions

The direct functional role of this compound in cellular stress remains a significant knowledge gap. While it is primarily regarded as an inactive metabolite, the potential for nuanced biological activity cannot be dismissed without direct investigation. This guide provides a comprehensive framework for researchers to begin exploring the effects of THF in various cellular stress models. By adapting established protocols for glucocorticoid research and investigating both genomic and non-genomic signaling pathways, the scientific community can begin to elucidate whether THF is merely a passive biomarker or an active participant in the complex interplay of the cellular stress response. Future studies should focus on direct binding assays of THF with a broader range of receptors and in vivo studies to validate any in vitro findings. Such research will be crucial for a more complete understanding of steroid hormone biology and may uncover novel therapeutic targets for stress-related disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dutchtest.com [dutchtest.com]

- 3. 5α-Reduced glucocorticoids exhibit dissociated anti-inflammatory and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5b-Tetrahydrocorticosterone | Rupa Health [rupahealth.com]

- 6. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Signal transduction at the single-cell level: Approaches to study the dynamic nature of signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cortisol inhibits NF-κB and MAPK pathways in LPS activated bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetrahydrocortisol in the Pathophysiology of Metabolic Syndrome: A Technical Guide

Executive Summary: Metabolic syndrome, a cluster of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, presents a significant and growing public health challenge. While its etiology is multifactorial, compelling evidence points towards a dysregulation of glucocorticoid metabolism as a key contributing factor. This technical guide provides an in-depth exploration of the involvement of tetrahydrocortisol (THF), a principal urinary metabolite of cortisol, in the pathophysiology of metabolic syndrome. We will examine the biochemical pathways governing THF production, present quantitative data linking THF to metabolic derangements, detail the experimental protocols for its measurement, and visualize the complex signaling and logical relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of targeting cortisol metabolism for the diagnosis and treatment of metabolic syndrome.

Introduction to Metabolic Syndrome and Cortisol Dysregulation

Metabolic syndrome is clinically defined by a constellation of metabolic abnormalities that collectively increase the risk for developing type 2 diabetes mellitus and cardiovascular disease.[1][2] The clinical presentation of metabolic syndrome shares many features with Cushing's syndrome, a state of chronic cortisol excess, which has led to the hypothesis that a subtle, localized, or systemic hypercortisolism may be a key driver in the pathogenesis of metabolic syndrome.[2][3][4]

While circulating cortisol levels are not consistently elevated in individuals with metabolic syndrome, studies on urinary steroid metabolites suggest an increased overall production rate and clearance of cortisol.[5][6] this compound (THF), along with other tetrahydrometabolites, serves as a crucial biomarker for the total daily production of cortisol.[5][7][8] Elevated urinary excretion of these metabolites is observed in patients with metabolic syndrome and correlates with its individual components, including insulin resistance, β-cell dysfunction, hypertension, and dyslipidemia.[5][6] This suggests that while circulating levels of the active hormone may be maintained within a normal range, the underlying production and subsequent metabolism are accelerated, reflecting a state of glucocorticoid excess at a systemic or tissue-specific level.

The Biochemistry of this compound (THF)

Cortisol Metabolism Pathway

Cortisol (F) is primarily metabolized in the liver through a series of enzymatic reactions before being excreted in the urine. The initial and rate-limiting step in the major pathway of cortisol clearance is A-ring reduction, which is catalyzed by two key enzymes:

-

5β-reductase (AKR1D1): This enzyme converts cortisol to 5β-dihydrocortisol.

-

5α-reductase (SRD5A): This enzyme converts cortisol to 5α-dihydrocortisol (allo-dihydrocortisol).

Following this reduction, the 3-keto group is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding the tetrahydro-metabolites:

-

This compound (THF) from 5β-dihydrocortisol.

-

Allo-tetrahydrocortisol (allo-THF) from 5α-dihydrocortisol.

Concurrently, cortisol is in a dynamic equilibrium with its inactive form, cortisone (B1669442) (E), a reaction mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. 11β-HSD1, found predominantly in the liver and adipose tissue, reactivates cortisone to cortisol, while 11β-HSD2, primarily in the kidneys, inactivates cortisol to cortisone.[9][10] Cortisone is similarly metabolized to tetrahydrocortisone (B135524) (THE).

THF as a Biomarker

Urinary THF, along with allo-THF and THE, represents the end products of cortisol metabolism. As such, their combined excretion in a 24-hour urine collection provides a reliable index of the daily cortisol production rate.[5][8] This is particularly valuable in conditions like metabolic syndrome where circulating cortisol levels may be deceptive due to an increased metabolic clearance rate.[6] Therefore, urinary steroid profiling to quantify THF and other metabolites offers a more integrated view of the activity of the hypothalamic-pituitary-adrenal (HPA) axis and peripheral cortisol metabolism.

Pathophysiological Involvement of THF in Metabolic Syndrome

Evidence from Clinical Studies

A growing body of research has established a strong association between altered cortisol metabolism, as indicated by urinary THF levels, and metabolic syndrome. Studies have shown that individuals with metabolic syndrome excrete higher amounts of total glucocorticoid metabolites, including THF, compared to healthy controls.[5] This increased excretion is not merely a consequence of obesity but is independently associated with the core components of the syndrome.[5][6] For instance, elevated urinary tetrahydrometabolites have been linked to hypoadiponectinemia, a key feature of insulin-resistant states.[5]

Quantitative Analysis of THF and Metabolic Parameters

The relationship between urinary cortisol metabolites and the components of metabolic syndrome is supported by quantitative data from various clinical studies. These studies highlight significant correlations that underscore the role of cortisol dysregulation in the disease's pathophysiology.

| Parameter | Association with Urinary Tetrahydrometabolites (THMs) | Study Population | Correlation Coefficient (r) | p-value | Reference |

| Weight | Positive Correlation | Adults (n=221) | +0.44 | <0.001 | [5][6] |

| Waist Circumference | Positive Correlation | Adults (n=221) | +0.38 | <0.01 | [5][6] |

| Glycemia | Positive Correlation | Adults (n=221) | +0.37 | <0.01 | [5][6] |

| Triglycerides | Positive Correlation | Adults (n=221) | +0.18 | =0.06 | [5][6] |

| Adiponectin | Negative Correlation | Adults (n=221) | -0.36 | <0.001 | [5][6] |

| HDL Cholesterol | Negative Correlation | Adults (n=221) | -0.29 | <0.01 | [5][6] |

| HOMA-β (β-cell function) | Negative Correlation | Adults (n=221) | -0.21 | <0.001 | [5][6] |

Table 1: Correlation of Urinary Tetrahydrometabolites (THMs), including THF, with key metabolic parameters.

Furthermore, logistic regression models have demonstrated that elevated levels of these metabolites are significantly associated with the presence of hypertension, hyperglycemia, and dyslipidemia, which are core components of metabolic syndrome.[5] In a study of obese children, those with metabolic syndrome had significantly higher 24-hour urinary free cortisol (the precursor to THF) levels compared to obese children without the syndrome, further strengthening this link.[1]

| Group | Mean 24-h Urinary Free Cortisol (UFC) | Standard Deviation | p-value | Reference |

| Obese Children with MetS | 47.9 µ g/day | ± 29.1 | 0.003 | [1] |

| Obese Children without MetS | 32.7 µ g/day | ± 24.3 | [1] |

Table 2: Comparison of 24-hour Urinary Free Cortisol (UFC) in Obese Children with and without Metabolic Syndrome (MetS).

The Role of Key Enzymes in Pathophysiology

The alterations in THF excretion in metabolic syndrome are not just indicative of increased cortisol production but also reflect changes in the activity of key metabolic enzymes.

-

11β-HSD1: Increased activity of 11β-HSD1 in adipose tissue and the liver is a critical mechanism in metabolic syndrome.[4][9][11] This enzyme locally regenerates active cortisol from inactive cortisone, thereby amplifying glucocorticoid action within these metabolically crucial tissues, leading to visceral fat accumulation, hepatic steatosis, and insulin resistance.[3][12] The ratio of urinary (THF + allo-THF) / THE is often used as a surrogate marker for the global activity of 11β-HSD1.

-

5β-reductase: The conversion of cortisol to THF is mediated by 5β-reductase. Increased activity of this enzyme contributes to the accelerated clearance of cortisol, which may necessitate a compensatory increase in cortisol production by the HPA axis to maintain normal circulating levels.[7] This sustained stimulation of the adrenal glands could also lead to an overproduction of adrenal androgens, a feature sometimes observed in metabolic disorders like Polycystic Ovary Syndrome (PCOS), which has a strong overlap with metabolic syndrome.

Methodologies for THF Quantification

Overview of Urinary Steroid Profiling

The gold standard for analyzing THF and other cortisol metabolites is urinary steroid profiling, typically performed on a 24-hour urine collection. This method provides a comprehensive and time-averaged assessment of steroid hormone production and metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the most widely used and validated technique for this purpose.

Detailed Experimental Protocol (GC-MS)

The following protocol is a representative methodology for the quantitative analysis of urinary steroids, including THF, by GC-MS, synthesized from established methods in the literature.

-

Sample Collection: A complete 24-hour urine sample is collected from the subject. The total volume is recorded, and an aliquot is stored at -20°C until analysis.

-

Internal Standard Addition: A mixture of deuterated steroid internal standards, including a standard for THF, is added to a specific volume (e.g., 1-2 mL) of the urine sample to correct for procedural losses.

-

Enzymatic Hydrolysis: The steroids in urine are present as water-soluble glucuronide and sulfate (B86663) conjugates. To analyze the parent steroid, these conjugates must be cleaved. This is achieved by incubating the urine sample with a solution containing β-glucuronidase and arylsulfatase enzymes, typically overnight at an elevated temperature (e.g., 37°C).

-

Solid-Phase Extraction (SPE): The deconjugated steroids (now in their "free" form) are extracted and purified from the urine matrix. The sample is passed through an SPE cartridge (e.g., C18). Interfering substances are washed away, and the steroids are then eluted with an organic solvent like methanol (B129727) or ethyl acetate.

-

Derivatization: Steroids are not inherently volatile and require chemical modification to be suitable for GC analysis. This is a two-step process:

-

Oximation: The keto-groups on the steroid molecules are protected by reacting them with methoxyamine hydrochloride. This prevents the formation of multiple isomers during the next step.

-

Silylation: The hydroxyl-groups are converted to trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). This step increases the volatility and thermal stability of the steroids.

-

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: The steroid derivatives are separated based on their boiling points and interactions with a long capillary column (e.g., DB-1). A precise temperature program is used to achieve optimal separation.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects and measures the mass-to-charge ratio of these fragments. Each steroid derivative has a unique fragmentation pattern, allowing for its specific identification and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity.

-

-

Data Analysis: The concentration of THF and other steroids is calculated by comparing the peak area of the endogenous steroid to the peak area of its corresponding deuterated internal standard. The final result is typically expressed as micrograms or nanomoles per 24 hours.

Visualizing the Connections: Pathways and Workflows

To better understand the complex relationships discussed, the following diagrams have been generated using the DOT language.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Twenty-four hour urinary cortisol excretion and the metabolic syndrome in prednisolone-treated renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ec.bioscientifica.com [ec.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. Association between thyroid hormone and components of metabolic syndrome in euthyroid Korean adults: A population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of Urine Findings with Metabolic Syndrome Traits in a Population of Patients with Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced urine this compound plus 5-alpha-THF to tetrahydrocortisone ratio (Concept Id: C6016431) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 8. Quantitative Determination of the Urinary Cortisolc Metabolites, “Tetrahydro F,” “Allo-Tetrahydro F” and “Tetrahydro E”: Effects of Adrenocorticotropin and Complex Trauma in the Human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive study of urinary cortisol metabolites in hyperthyroid and hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association between triglyceride-glucose index multiplied by waist circumference and H-type hypertension among Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

The Potential of Tetrahydrocortisol as a Biomarker for Adrenal Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis, leading to impaired cortisol production. The resulting decrease in cortisol disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, causing excessive secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which in turn leads to adrenal hyperplasia. The measurement of urinary steroid metabolites provides a non-invasive and comprehensive assessment of adrenal function and is a cornerstone in the diagnosis and management of CAH. Tetrahydrocortisol (THF), a primary metabolite of cortisol, alongside its isomers, serves as a crucial biomarker in urinary steroid profiling. This technical guide explores the potential of this compound as a biomarker for adrenal hyperplasia, detailing the underlying pathophysiology, analytical methodologies for its quantification, and its role in the differential diagnosis of various forms of CAH.

Introduction to Adrenal Hyperplasia and the Role of Biomarkers

Congenital Adrenal Hyperplasia is most commonly caused by a deficiency in the enzyme 21-hydroxylase, accounting for over 90% of cases[1][2]. Other less common forms result from deficiencies in enzymes such as 11β-hydroxylase, 17α-hydroxylase, and 3β-hydroxysteroid dehydrogenase. The biochemical hallmark of CAH is the accumulation of steroid precursors proximal to the enzymatic block and a deficiency of steroids downstream.

The diagnosis and management of CAH rely on the accurate measurement of specific steroid hormones and their metabolites in blood and urine. While serum biomarkers like 17-hydroxyprogesterone (17-OHP) are pivotal for newborn screening and initial diagnosis of 21-hydroxylase deficiency, urinary steroid profiling (USP) offers a more comprehensive picture of the adrenal steroid metabolome[3][4]. USP by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the simultaneous measurement of a wide range of steroid metabolites, aiding in the differential diagnosis of various forms of CAH and in monitoring treatment efficacy[3][4].

This compound: A Key Metabolite in Cortisol Metabolism

Cortisol is metabolized in the liver to various inactive compounds that are then excreted in the urine. The primary pathway involves the reduction of the A-ring of the steroid nucleus, leading to the formation of this compound (THF) and its stereoisomer, allo-tetrahydrocortisol (allo-THF). Cortisol can also be converted to cortisone (B1669442) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), and cortisone is subsequently metabolized to tetrahydrocortisone (B135524) (THE)[5][6]. The relative amounts of these metabolites reflect the activity of the enzymes involved in cortisol synthesis and metabolism.

In the context of adrenal hyperplasia, the pattern of urinary cortisol metabolites, including THF, is altered. While cortisol production is impaired, the constant stimulation of the adrenal glands by ACTH can lead to periods of fluctuating cortisol levels. Therefore, measuring the downstream metabolites of cortisol over a 24-hour period provides a more integrated assessment of cortisol production than a single serum cortisol measurement.

Signaling Pathways and Metabolic Conversion

Adrenal Steroidogenesis Pathway

The synthesis of adrenal steroids begins with cholesterol and involves a series of enzymatic reactions occurring in the mitochondria and endoplasmic reticulum of adrenal cortical cells. Deficiencies in specific enzymes in this pathway lead to the different forms of congenital adrenal hyperplasia.

Caption: Adrenal steroidogenesis pathway highlighting enzymatic steps and deficiencies in CAH.

Metabolism of Cortisol to this compound

The conversion of cortisol to its urinary metabolites is a critical pathway for assessing overall cortisol production. This process primarily occurs in the liver and involves several key enzymes.

Caption: The metabolic pathway of cortisol to its urinary metabolites, THF and THE.

Quantitative Data on this compound in Adrenal Hyperplasia

Urinary steroid profiling reveals distinct patterns in different forms of CAH. While the primary diagnostic markers are the elevated precursors, the levels of cortisol metabolites like THF provide valuable information about the overall glucocorticoid status.

Table 1: Urinary Steroid Metabolites in 21-Hydroxylase Deficiency (Classical, Untreated) vs. Healthy Controls (Illustrative Data)

| Metabolite | Healthy Controls (µ g/24h ) | 21-Hydroxylase Deficiency (µ g/24h ) | Fold Change |

| Pregnanetriol | < 1000 | > 10000 | > 10x |

| 17-OH-Pregnanolone | < 500 | > 5000 | > 10x |

| This compound (THF) | 500 - 2500 | Often low to normal | Variable |

| allo-Tetrahydrocortisol (allo-THF) | 200 - 1000 | Often low to normal | Variable |

| Tetrahydrocortisone (THE) | 1500 - 4500 | Often low to normal | Variable |

| Ratio: (Pregnanetriol) / (THF + allo-THF + THE) | < 0.5 | Significantly elevated | > 10x |

Note: These are illustrative values and can vary based on age, sex, and specific laboratory methods. The key diagnostic feature is the markedly elevated ratio of 17-OHP metabolites to cortisol metabolites.

Table 2: Urinary Steroid Metabolites in 11β-Hydroxylase Deficiency vs. Healthy Controls (Illustrative Data)

| Metabolite | Healthy Controls (µ g/24h ) | 11β-Hydroxylase Deficiency (µ g/24h ) | Fold Change |

| Tetrahydro-11-deoxycortisol (THS) | < 50 | > 5000 | > 100x |

| Tetrahydro-11-deoxycorticosterone (THDOC) | < 100 | > 2000 | > 20x |

| This compound (THF) | 500 - 2500 | Markedly decreased | < 0.1x |

| allo-Tetrahydrocortisol (allo-THF) | 200 - 1000 | Markedly decreased | < 0.1x |

| Tetrahydrocortisone (THE) | 1500 - 4500 | Markedly decreased | < 0.1x |

| Ratio: (THS) / (THF + THE) | < 0.3 | Significantly elevated (>1.0) | > 3x |

Note: The hallmark of 11β-hydroxylase deficiency is the profound elevation of THS and a significantly increased ratio of THS to cortisol metabolites. The absolute levels of THF and its isomers are typically very low due to the block in cortisol synthesis[7][8].

Experimental Protocols for this compound Measurement

The accurate quantification of THF and other steroid metabolites in urine requires robust analytical methods. GC-MS and LC-MS/MS are the gold-standard techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high-resolution separation and sensitive detection of steroid metabolites. Derivatization is a critical step to ensure the volatility and thermal stability of the analytes.

5.1.1. Sample Preparation

-

Urine Collection: A 24-hour urine collection is performed without preservatives and the total volume is recorded[9]. A 10 mL aliquot is stored at -20°C until analysis.

-

Internal Standard Addition: To 1-2 mL of urine, add a mixture of internal standards (e.g., deuterated steroid analogues) to correct for procedural losses.

-

Enzymatic Hydrolysis:

-

Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.0) to the urine sample.

-

Add approximately 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia[10].

-

Incubate at 55°C for 3 hours or overnight at 37°C to deconjugate the steroid glucuronides and sulfates.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water[10].

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the steroids with 3 mL of methanol or ethyl acetate into a clean glass tube.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

5.1.2. Derivatization

-

Oximation: To the dried residue, add 50 µL of 2% methoxyamine hydrochloride in pyridine. Cap the tube and heat at 60°C for 30 minutes to protect the keto groups[3].

-

Silylation: After cooling, add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups[3].

5.1.3. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with helium as the carrier gas. A typical temperature program starts at 180°C, ramps up to 300°C, and holds for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for profiling or selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high throughput and specificity, often with simpler sample preparation as derivatization is not typically required.

5.2.1. Sample Preparation

-

Urine Collection and Internal Standard Addition: As described for the GC-MS protocol.

-

Enzymatic Hydrolysis: As described for the GC-MS protocol.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

-

SPE: Follow the same procedure as for GC-MS. After elution, the sample is evaporated and reconstituted in the initial mobile phase.

-

LLE: Add 3 mL of a non-polar organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the hydrolyzed urine. Vortex vigorously and centrifuge to separate the phases. Transfer the organic layer to a clean tube and repeat the extraction. Combine the organic extracts and evaporate to dryness.

-

-

Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatography: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B) is typically employed.

-

Tandem Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Diagnostic Workflows and Logical Relationships

The diagnosis of adrenal hyperplasia involves a multi-step process, from clinical suspicion to biochemical confirmation. Urinary steroid profiling plays a key role in the differential diagnosis.

Diagnostic Workflow for Suspected Adrenal Hyperplasia

Caption: A logical workflow for the diagnosis of congenital adrenal hyperplasia.

Conclusion

This compound, as a key downstream metabolite of cortisol, is an indispensable biomarker in the urinary steroid profile for the evaluation of adrenal hyperplasia. While not a primary diagnostic marker in the same way as precursor hormones, the quantification of THF and its isomers in conjunction with other steroid metabolites provides a comprehensive assessment of adrenal steroidogenesis. The characteristic ratios of precursor to cortisol metabolites are pathognomonic for different forms of CAH. The detailed analytical protocols provided in this guide for GC-MS and LC-MS/MS serve as a foundation for researchers and clinicians to accurately measure these crucial biomarkers, thereby improving the diagnosis, management, and understanding of congenital adrenal hyperplasia. Further research into the nuances of THF metabolism in different patient populations will continue to refine its clinical utility.

References

- 1. Frontiers | Clinical and Molecular Analysis of Four Patients With 11β-Hydroxylase Deficiency [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Urinary steroid profiling in the diagnosis of congenital adrenal hyperplasia and disorders of sex development: experience of a urinary steroid referral centre in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 8. Reference intervals of urinary steroid metabolites using gas chromatography-mass spectrometry in Chinese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Differentiating the Metabolic Pathways of 5-Alpha vs. 5-Beta Tetrahydrocortisol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the distinct metabolic pathways of 5-alpha-tetrahydrocortisol (5α-THF) and 5-beta-tetrahydrocortisol (5β-THF), the primary downstream metabolites of cortisol. A clear understanding of the enzymatic processes governing their formation and their differential excretion is critical for assessing adrenocortical function, diagnosing endocrine disorders, and developing targeted therapeutic interventions. This document outlines the core enzymatic reactions, their subcellular locations, and the physiological implications of the 5α/5β-THF ratio. Furthermore, it provides detailed experimental protocols for the accurate quantification of these isomers using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a summary of their urinary excretion levels in healthy and pathological states.

Introduction to Cortisol Metabolism